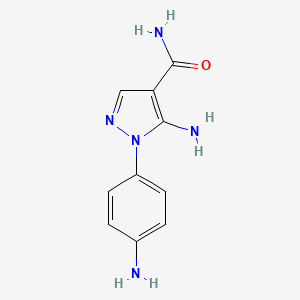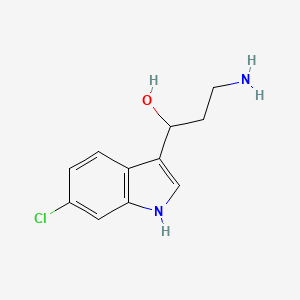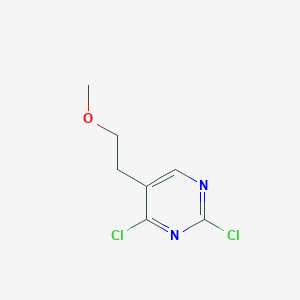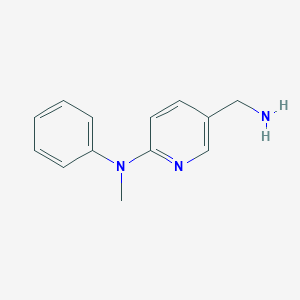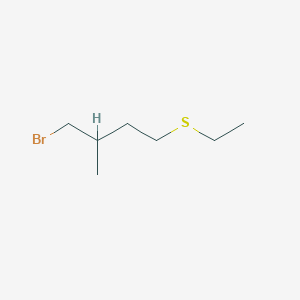
1-Bromo-4-(ethylsulfanyl)-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(ethylsulfanyl)-2-methylbutane is an organic compound with the molecular formula C7H15BrS. This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a methyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfanyl)-2-methylbutane can be synthesized through a multi-step process. One common method involves the bromination of 4-(ethylsulfanyl)-2-methylbutane. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(ethylsulfanyl)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-(ethylsulfanyl)-2-methylbutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 4-(ethylsulfanyl)-2-methylbutanol.
Oxidation: 1-Bromo-4-(ethylsulfinyl)-2-methylbutane or 1-Bromo-4-(ethylsulfonyl)-2-methylbutane.
Reduction: 4-(ethylsulfanyl)-2-methylbutane.
Scientific Research Applications
1-Bromo-4-(ethylsulfanyl)-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2-methylbutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylbenzene: Similar in structure but with a benzene ring instead of a butane backbone.
1-Bromo-4-ethylbenzene: Contains an ethyl group attached to a benzene ring instead of a butane backbone.
Uniqueness
1-Bromo-4-(ethylsulfanyl)-2-methylbutane is unique due to the presence of both a bromine atom and an ethylsulfanyl group on a butane backbone. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.
Properties
Molecular Formula |
C7H15BrS |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-bromo-4-ethylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C7H15BrS/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
InChI Key |
WAUWZXBRUZDMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
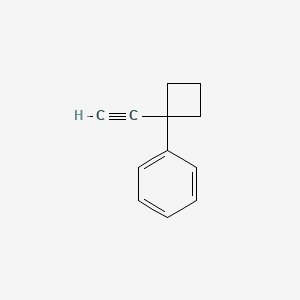
![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
